Phenolyl cobamide

Acetogenesis Microbial metabolism Cobamide specificity

Phenolyl cobamide (CAS 125939-05-1) is a structurally distinct cobamide cofactor within the vitamin B12 family, characterized by a phenolic lower axial ligand (Coα-phenolyl) instead of the conventional 5,6-dimethylbenzimidazole (DMB) base found in cobalamin. This corrinoid is natively synthesized exclusively by the homoacetogenic bacterium Sporomusa ovata, where it functions as a critical coenzyme in the Wood–Ljungdahl pathway of acetogenesis, specifically enabling the catabolism of methanol and 3,4-dimethoxybenzoate.

Molecular Formula C60H87CoN12O16P+
Molecular Weight 1322.3 g/mol
CAS No. 125939-05-1
Cat. No. B151192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenolyl cobamide
CAS125939-05-1
Synonymsphenolyl cobamide
Molecular FormulaC60H87CoN12O16P+
Molecular Weight1322.3 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3]
InChIInChI=1S/C59H86N11O15P.CN.Co.H2O/c1-29(84-86(80,81)85-50-38(28-71)83-54(49(50)79)82-32-13-11-10-12-14-32)27-66-46(78)21-22-56(6)36(23-43(63)75)53-59(9)58(8,26-45(65)77)35(17-20-42(62)74)48(70-59)31(3)52-57(7,25-44(64)76)33(15-18-40(60)72)37(67-52)24-39-55(4,5)34(16-19-41(61)73)47(68-39)30(2)51(56)69-53;1-2;;/h10-14,24,29,33-36,38,49-50,53-54,71,79H,15-23,25-28H2,1-9H3,(H15,60,61,62,63,64,65,66,67,68,69,70,72,73,74,75,76,77,78,80,81);;;1H2/q;-1;+3;/p-1
InChIKeyONRLUVOBXGMCGM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenolyl Cobamide (CAS 125939-05-1) for Acetogenic Metabolism Research


Phenolyl cobamide (CAS 125939-05-1) is a structurally distinct cobamide cofactor within the vitamin B12 family, characterized by a phenolic lower axial ligand (Coα-phenolyl) instead of the conventional 5,6-dimethylbenzimidazole (DMB) base found in cobalamin [1]. This corrinoid is natively synthesized exclusively by the homoacetogenic bacterium Sporomusa ovata, where it functions as a critical coenzyme in the Wood–Ljungdahl pathway of acetogenesis, specifically enabling the catabolism of methanol and 3,4-dimethoxybenzoate [2]. With a molecular formula of C60H87CoN12O16P+ and molecular weight of 1322.3 g/mol, phenolyl cobamide represents a key probe molecule for investigating cobamide-dependent enzyme specificity, microbial corrinoid auxotrophy, and the biochemical logic of lower ligand recognition [3].

Why Cobalamin or Benzimidazolyl Cobamides Cannot Replace Phenolyl Cobamide


The structural and functional properties of phenolyl cobamide are deeply incompatible with simple substitution by cobalamin or other benzimidazolyl cobamides. The unique phenolic lower ligand, which does not form an axial coordination bond with the cobalt ion of the corrin ring [1], confers distinct chemical behavior that cannot be replicated by the coordinated DMB base in vitamin B12. In S. ovata, the sole organism known to produce this cofactor, forced incorporation of benzimidazole bases leads to the production of benzimidazolyl cobamides that are functionally non-equivalent to the native phenolyl cofactors, resulting in measurable growth inhibition across multiple acetogenic substrates [2]. The biosynthesis of phenolyl cobamide requires the dedicated ArsAB phosphoribosyltransferase, as the well-characterized CobT enzyme from Salmonella enterica cannot utilize phenolic substrates [3]. These organism-specific biosynthetic and functional constraints make generic substitution scientifically invalid for any application requiring authentic phenolyl cobamide.

Quantitative Differentiation Evidence for Phenolyl Cobamide (CAS 125939-05-1)


Phenolyl Cobamide vs. Benzimidazolyl Cobamides: Methanol Growth Rate Inhibition in S. ovata

When S. ovata is cultured on methanol, native phenolyl cobamide production supports robust growth. Upon supplementation with 5,6-dimethylbenzimidazole (DMB), the organism incorporates this benzimidazole base into cobamides, suppressing native p-cresolyl cobamide synthesis. The resulting benzimidazolyl cobamides are not functionally equivalent to phenolyl cobamides, leading to a measurable decrease in growth rate on methanol [1]. This dose-dependent shift demonstrates that benzimidazolyl cobamides cannot functionally substitute for the native phenolic cofactors in methanol catabolism.

Acetogenesis Microbial metabolism Cobamide specificity

Intracellular Abundance: Phenolyl Cobamide vs. p-Cresolyl Cobamide vs. Total Corrinoid Pool in S. ovata

Quantitative extraction and analysis of corrinoids from S. ovata revealed that phenolyl cobamide and p-cresolyl cobamide together constitute >90% of the total complete corrinoid pool. Phenolyl cobamide was measured at 400 nmol/g dry cell mass, while p-cresolyl cobamide was present at 1700 nmol/g dry cell mass [1]. This quantitative profile is organism-specific and contrasts sharply with Acetobacterium woodii, which produces vitamin B12 (cobalamin) as its primary corrinoid [2], and with methanogens such as Methanobacterium thermoautotrophicum, which produce factor III derivatives at approximately 120 nmol/g dry cell mass [3].

Corrinoid quantification Acetogenic bacteria Cofactor biosynthesis

Enzyme Specificity: ArsAB vs. CobT for Phenolic Lower Ligand Activation

The incorporation of phenol as a lower ligand into cobamides requires the dedicated ArsAB phosphoribosyltransferase, which is unique to S. ovata. The well-characterized CobT enzyme from Salmonella enterica, which efficiently phosphoribosylates nitrogenous bases such as DMB and adenine, cannot utilize phenolic substrates. Structural studies confirmed that while phenol and p-cresol can bind to CobT, they do not react with nicotinate mononucleotide (NaMN) [1]. In contrast, ArsAB activates phenolic bases through a distinct mechanism involving an activated water molecule, with the ArsA subunit bearing the catalytic activity and ArsAB showing only ~35% amino acid identity to CobT [2]. This enzymatic barrier explains why phenolic cobamides are not produced by organisms harboring only CobT-type enzymes.

Phosphoribosyltransferase Cobamide biosynthesis Enzyme specificity

Functional Discrimination: Phenolyl Cobamides Fail to Support Dehalococcoides Reductive Dechlorination

In co-culture experiments with the corrinoid-auxotrophic organohalide-respiring bacterium Dehalococcoides mccartyi, phenolic cobamides produced by S. ovata (phenolyl- and p-cresolyl-cobamides) failed to support reductive dechlorination activity. Neither the phenolic cobamides nor factor III (produced by Methanosarcina barkeri at 4.2 ± 0.1 µg L⁻¹) enabled Dehalococcoides growth or dechlorination [1]. In contrast, guided biosynthesis with 10 µM DMB supplementation generated cobalamin, which fully supported Dehalococcoides activity. This clear binary discrimination—phenolic cobamides support acetogenic metabolism but not organohalide respiration—provides a functional fingerprint for distinguishing cobamide classes in mixed microbial communities.

Reductive dechlorination Corrinoid auxotrophy Bioremediation

Recommended Application Scenarios for Phenolyl Cobamide (CAS 125939-05-1)


Investigating Cobamide-Dependent Enzyme Specificity in the Wood–Ljungdahl Pathway

Phenolyl cobamide is the native cofactor for key methyltransferase and isomerase enzymes in the Wood–Ljungdahl pathway of acetogenesis in S. ovata. Its >90% dominance in the intracellular corrinoid pool [6] and the demonstrated growth inhibition when replaced by benzimidazolyl cobamides [5] make it indispensable for in vitro reconstitution of methanol and 3,4-dimethoxybenzoate catabolic enzymes. Researchers studying the biochemical basis of lower ligand recognition in corrinoid-dependent enzymes should use phenolyl cobamide as the authentic cofactor rather than cobalamin, which may yield misleading kinetic parameters.

Microbial Corrinoid Cross-Feeding and Community Ecology Studies

The clear functional discrimination between phenolic cobamides and cobalamin—where phenolic cobamides fail to support Dehalococcoides reductive dechlorination [6]—makes phenolyl cobamide a valuable chemical probe for dissecting corrinoid cross-feeding networks in anaerobic microbial communities. Its presence or absence can be used to trace the contribution of acetogenic populations to community corrinoid pools, particularly in environments where S. ovata or related organisms may be active.

Cobamide Biosynthesis Enzyme Characterization and Engineering

The strict substrate specificity boundary between ArsAB (active on phenolics) and CobT (inactive on phenolics) [6] positions phenolyl cobamide as a critical reference standard for characterizing novel phosphoribosyltransferases and for engineering cobamide biosynthetic pathways. The compound serves as both a positive control for ArsAB activity assays and a negative control for CobT specificity studies, enabling precise delineation of enzyme substrate ranges [5].

Human Gut Microbiome Corrinoid Profiling Reference Standard

Phenolic cobamides have been detected in human fecal samples and are estimated to comprise approximately 16% of total cobamides in the human gut microbiome [6]. As an authentic standard, phenolyl cobamide enables accurate quantification and identification of this distinct cobamide class in metabolomic and metagenomic studies of gut microbial communities, where different cobamide types may differentially affect host-microbe interactions.

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